

Unveiling MMV688844: A Novel Piperidine-4-Carboxamide Targeting DNA Gyrase in *Mycobacterium abscessus*

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Compound of Interest

Compound Name: **MMV688844**

Cat. No.: **B12402625**

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Core Abstract: **MMV688844** is a novel piperidine-4-carboxamide compound identified as a potent inhibitor of *Mycobacterium abscessus* DNA gyrase, a crucial enzyme for bacterial DNA replication. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **MMV688844**, positioning it as a promising lead compound in the development of new therapeutics against multidrug-resistant nontuberculous mycobacterial infections.

Chemical Structure and Properties

MMV688844, also designated as 844 in scientific literature, is a synthetic molecule belonging to the piperidine-4-carboxamide class of compounds. Its chemical structure is characterized by a central piperidine ring linked to a carboxamide group and a substituted aromatic moiety.

Chemical Name: N-(4-chlorophenyl)-1-(piperidin-4-yl)piperidine-4-carboxamide

Molecular Formula: C₁₇H₂₄ClN₃O

SMILES: Clc1ccc(NC(=O)C2CCN(C3CCNCC3)CC2)cc1

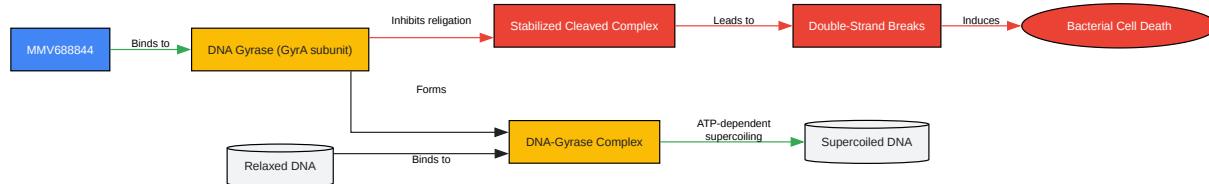
The structural formula of **MMV688844** is depicted below:

(Image of the chemical structure of **MMV688844** would be placed here if image generation were possible.)

Mechanism of Action: Inhibition of DNA Gyrase

MMV688844 exerts its bactericidal effect by targeting the bacterial type II topoisomerase, DNA gyrase. This enzyme is essential for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. The proposed mechanism involves the binding of **MMV688844** to the GyrA subunit of the DNA gyrase, which is a component of the enzyme's breakage-reunion domain. This interaction stabilizes the DNA-gyrase complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.

The signaling pathway illustrating the inhibitory action of **MMV688844** on *M. abscessus* DNA gyrase is detailed in the diagram below.



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Caption: Inhibition of *M. abscessus* DNA gyrase by **MMV688844**.

Experimental Data

The following tables summarize key quantitative data from preclinical studies on **MMV688844** and its more potent analog, 844-TFM.

Table 1: In Vitro Activity of **MMV688844** and 844-TFM against *M. abscessus*

Compound	MIC ₅₀ (µM)	MIC ₉₀ (µM)
MMV688844 (844)	10	20
844-TFM	1.25	2.5

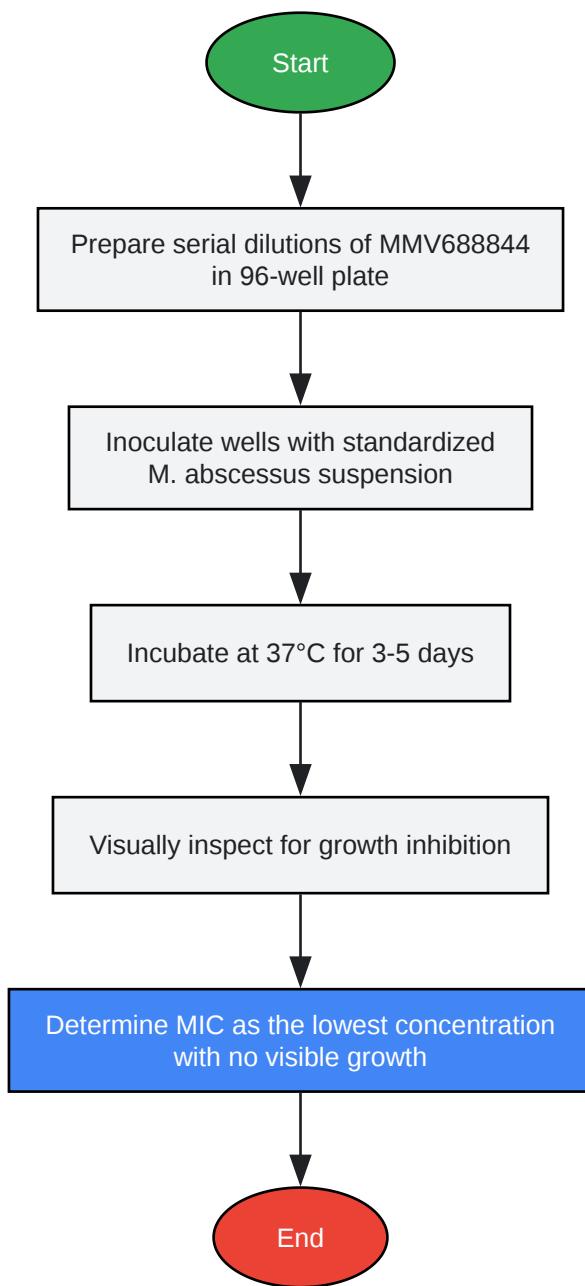
Table 2: Inhibition of Recombinant *M. abscessus* DNA Gyrase Supercoiling Activity

Compound	IC ₅₀ (µM)
MMV688844 (844)	5
844-TFM	0.8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **MMV688844** was determined using the broth microdilution method in 96-well plates. A standardized inoculum of *M. abscessus* was added to wells containing serial dilutions of the compound in cation-adjusted Mueller-Hinton broth. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.



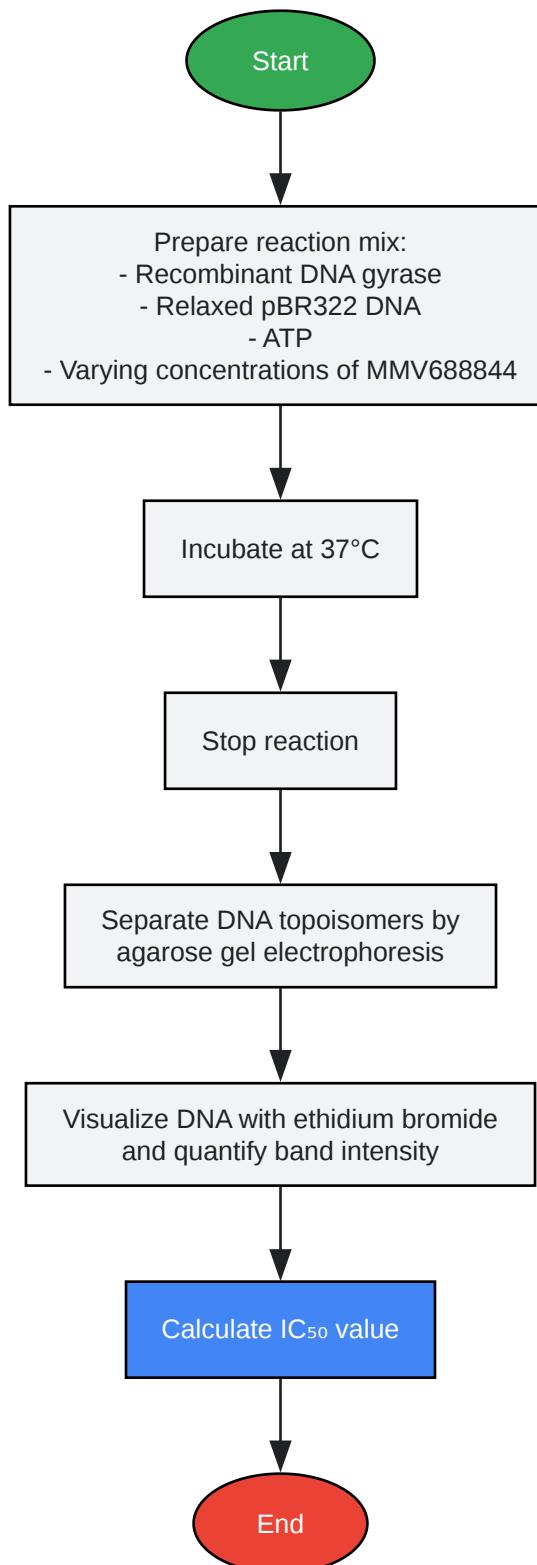
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Caption: Workflow for MIC determination.

DNA Gyrase Supercoiling Assay

The inhibitory effect of **MMV688844** on DNA gyrase activity was assessed by measuring the conversion of relaxed plasmid DNA to its supercoiled form. The assay was performed by incubating recombinant *M. abscessus* DNA gyrase with relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the inhibitor. The reaction products were then separated by

agarose gel electrophoresis, and the DNA bands were visualized by ethidium bromide staining. The intensity of the supercoiled DNA band was quantified to determine the IC_{50} value.



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Caption: Workflow for DNA gyrase supercoiling assay.

Conclusion and Future Directions

MMV688844 represents a significant advancement in the search for novel antibiotics against the highly resistant pathogen *Mycobacterium abscessus*. Its unique mechanism of action, targeting DNA gyrase, and its potent *in vitro* activity make it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound series to enhance its therapeutic potential. The detailed experimental protocols and data presented herein provide a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for nontuberculous mycobacterial infections.

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